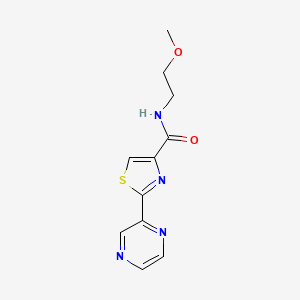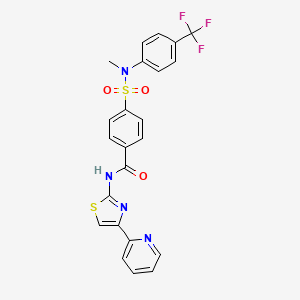
Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridines and their derivatives have major applications in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, was reported from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . This isomeric pyrazole was obtained in yields ranging from 4–24% .Molecular Structure Analysis
The molecular structure of “Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate” is likely to be complex due to the presence of multiple functional groups. The trifluoromethyl group is a key structural motif in this compound .Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate” are likely to be complex and may involve multiple steps. For instance, the synthesis of a related compound involved an acid-catalyzed condensation of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate” would depend on its precise molecular structure. Trifluoromethylpyridines and their derivatives are known for their unique physicochemical properties .科学的研究の応用
Discovery of Inhibitors
Discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide Inhibitors
Research has identified a series of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, with the triazine heterocycle being crucial for high potency and selectivity. This discovery aids in investigating various disease models by providing a tool compound for in vivo target engagement studies, indicating the compound's utility in medicinal chemistry and pharmacology R. Thalji et al., 2013.
Synthesis and Reactivity Studies
Preparation and Reactivity of Piperidinedione Derivatives
The preparation and structural determination of piperidinedione derivatives have shown their importance as synthetic intermediates in the synthesis of natural products and pharmacologically interesting compounds. These studies highlight the compound's role in the synthesis of therapeutic agents for various conditions Samir Ibenmoussa et al., 1998.
Anticancer Applications
Synthesis of Piperidine-4-carboxylic Acid Ethyl Ester-appended Oxadiazole Hybrids
The sequential synthesis and evaluation of these hybrids as anticancer agents demonstrate the compound's potential application in cancer treatment. The study shows promising results in terms of the compounds' anticancer activities, indicating their therapeutic usefulness upon further investigation A. Rehman et al., 2018.
Analgesic Activity
Synthesis of N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides
Research into the synthesis of these compounds has revealed their potential as extremely potent analgesics. This work suggests the possibility of developing new analgesic drugs from related compounds, highlighting the importance of the piperidine framework in medicinal chemistry P. V. Van Daele et al., 1976.
Molecular Structure Studies
Study on the Molecular Structure of Piperidine Derivatives
Investigations into the molecular structure of piperidine derivatives, such as the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, contribute to understanding the compound's interactions and stability. Such studies are foundational for designing drugs with optimized properties I. Khan et al., 2013.
作用機序
The mechanism of action of “Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate” is likely to be complex and may depend on the specific application of the compound. Trifluoromethylpyridines and their derivatives are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
将来の方向性
The future directions for research on “Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate” and related compounds are likely to be driven by their potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines and their derivatives will be discovered in the future .
特性
IUPAC Name |
methyl 4-[[3-[4-(trifluoromethyl)phenyl]propanoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c1-26-17(25)23-10-8-14(9-11-23)12-22-16(24)7-4-13-2-5-15(6-3-13)18(19,20)21/h2-3,5-6,14H,4,7-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUIYQXNOZNMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-Naphthalen-1-ylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2837834.png)



![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)
![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)
![2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2837844.png)





![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)
